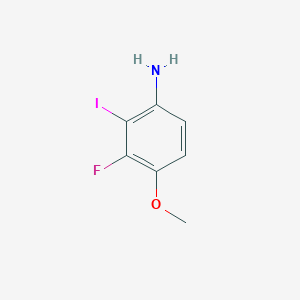

3-Fluoro-2-iodo-4-methoxyaniline

Description

3-Fluoro-2-iodo-4-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups

Properties

IUPAC Name |

3-fluoro-2-iodo-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FINO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRATBCAGQYWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodo-4-methoxyaniline typically involves multi-step organic reactions. One common method is the halogenation of 4-methoxyaniline followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-iodo-4-methoxyaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and iodine).

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines.

Scientific Research Applications

3-Fluoro-2-iodo-4-methoxyaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used to study the effects of halogenated anilines on biological systems.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 3-Fluoro-2-iodo-4-methoxyaniline exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and iodine atoms influence the reactivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

3-Fluoro-4-iodoaniline: Similar structure but lacks the methoxy group.

2-Fluoro-4-iodoaniline: Similar structure but with different substitution pattern.

4-Fluoro-2-iodoaniline: Another isomer with different substitution pattern.

Uniqueness: 3-Fluoro-2-iodo-4-methoxyaniline is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the methoxy group, makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Biological Activity

3-Fluoro-2-iodo-4-methoxyaniline is a halogenated aniline derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, characterized by the presence of fluorine, iodine, and methoxy groups, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₇H₈FINO, with a molecular weight of 303.5 g/mol. The compound is typically synthesized through a multi-step process involving nitration, reduction, halogenation, and methoxylation .

The biological activity of this compound can be attributed to its interaction with various molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Chemical Reactivity : The presence of halogen atoms enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions .

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its efficacy against breast cancer cells, where it induced apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. A study involving animal models of neurodegenerative diseases showed that this compound could reduce oxidative stress and inflammation in neuronal tissues . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

- Anticancer Study : In a study published in Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of halogenated anilines. They found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, highlighting the importance of halogen substitution in enhancing biological activity .

- Neuroprotection Research : Another study focused on the neuroprotective effects of halogenated anilines in models of oxidative stress. The results indicated that this compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 3-Fluoro-4-bromoaniline | Moderate | No | Enzyme inhibition |

| 4-Iodoaniline | Low | Moderate | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.